Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester
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Overview
Description
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester is a complex organic compound belonging to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and drug development .
Preparation Methods
The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method includes the reaction of 2-pyridyl ketones with alkylamines in the presence of molecular iodine, which facilitates the formation of the imidazo[1,5-a]pyrazine core . Industrial production methods often employ scalable and efficient synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Imidazo[1,5-a]pyrazine derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester involves interaction with specific molecular targets and pathways. These compounds often act as enzyme inhibitors, blocking the activity of key enzymes involved in disease processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Imidazo[1,5-a]pyrazine derivatives are unique due to their diverse biological activities and versatile synthetic routes. Similar compounds include:
Imidazo[1,2-a]pyrazines: Known for their reactivity and biological activity.
Imidazo[1,5-a]pyridines: Significant in agrochemicals and pharmaceuticals.
Pyrrolopyrazines: Exhibits antimicrobial and antiviral activities. These compounds share some structural similarities but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C23H27N3O4 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
tert-butyl 3-oxo-2-(3-phenoxyphenyl)-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C23H27N3O4/c1-23(2,3)30-22(28)24-12-13-25-18(15-24)16-26(21(25)27)17-8-7-11-20(14-17)29-19-9-5-4-6-10-19/h4-11,14,18H,12-13,15-16H2,1-3H3 |
InChI Key |
LCNATUGKUMQULF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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